3-(1-Aminopropan-2-yl)-1-methylindolin-2-one
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Overview
Description
3-(1-Aminopropan-2-yl)-1-methylindolin-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-1-methylindolin-2-one typically involves the reaction of indolin-2-one with 1-aminopropan-2-yl derivatives under specific conditions. One common method involves the use of microwave-assisted synthesis, which provides rapid access to the desired compound with high yields. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as triethylamine at elevated temperatures (around 130°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted indolinone compounds.
Scientific Research Applications
3-(1-Aminopropan-2-yl)-1-methylindolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound of 3-(1-Aminopropan-2-yl)-1-methylindolin-2-one, known for its diverse biological activities.
1-Aminopropan-2-yl derivatives: Compounds with similar aminoalkyl groups that exhibit various biological properties.
Other indolinone derivatives: Compounds with modifications on the indolinone core, such as different substituents on the nitrogen or carbon atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indolinone core with the 1-aminopropan-2-yl group makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(7-13)11-9-5-3-4-6-10(9)14(2)12(11)15/h3-6,8,11H,7,13H2,1-2H3 |
InChI Key |
IPQHZOJSZRPBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
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